2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a sulfur-containing fused heterocyclic core. The structure includes a 3-ethyl group, a 4-methylphenyl substituent at position 7, and a sulfanyl-linked acetamide moiety with a furfurylmethyl side chain. Its synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as inferred from analogous procedures in and . The thienopyrimidine scaffold is pharmacologically significant, often associated with kinase inhibition or anticancer activity .
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-25-21(27)20-19(17(12-29-20)15-8-6-14(2)7-9-15)24-22(25)30-13-18(26)23-11-16-5-4-10-28-16/h4-10,12H,3,11,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJHIUUQXCESFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its antimicrobial properties, antioxidant capabilities, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.64 g/mol. Its structure includes a thienopyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. The compound has been evaluated for its activity against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Salmonella typhi
- Mycobacterial strains : Mycobacterium tuberculosis, Mycobacterium avium
Minimum Inhibitory Concentration (MIC)
In vitro studies have determined the MIC values for this compound against the aforementioned microbial strains. The results indicate significant antibacterial and antimycobacterial activity, with some derivatives showing MIC values in the low micromolar range. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 5 | S. aureus |
| 4e | 10 | E. coli |
| 5g | 8 | M. tuberculosis |
These findings suggest that the presence of the thienopyrimidine ring along with appropriate substituents is essential for enhancing antimicrobial efficacy .
Antioxidant Activity
The antioxidant properties of the compound were assessed using various assays, including DPPH radical scavenging and hydrogen peroxide scavenging methods. The results indicated that this compound exhibits notable antioxidant activity.
DPPH Scavenging Assay Results
The antioxidant capacity was quantified in terms of IC50 values:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Test A | 20 | Moderate |
| Test B | 15 | Potent |
| Test C | 25 | Moderate |
These results demonstrate that certain derivatives possess significant free radical scavenging abilities, which are crucial for potential therapeutic applications in oxidative stress-related conditions .
Other Biological Activities
In addition to antimicrobial and antioxidant activities, compounds similar to This compound have been reported to exhibit:
- Anti-inflammatory effects : Through inhibition of pro-inflammatory cytokines.
- Antitumor properties : Demonstrated in various cancer cell lines.
- Antiviral activity : Particularly against viral replication in vitro.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating new derivatives based on the thienopyrimidine scaffold:
- Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against multiple bacterial strains. Compounds with specific side chains exhibited enhanced activity compared to standard antibiotics .
- Antioxidant Evaluation : Research involving DPPH and hydrogen peroxide assays showed that modifications to the thienopyrimidine structure can significantly improve antioxidant properties, making them suitable candidates for further development as health supplements or therapeutic agents against oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
a. Thieno[3,2-d]pyrimidin-4-one Derivatives
- Compound A: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Key Differences:
- Substituents: Lacks the 3-ethyl and 7-(4-methylphenyl) groups but includes a trifluoromethoxyphenyl acetamide.
- Impact : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the furfurylmethyl group in the target compound .
- Activity : Such derivatives are often explored for kinase inhibition, though specific data for this compound are unavailable.
- Compound B: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Key Differences:
- Core Structure: Pyrimidine instead of thienopyrimidine.
- Substituents: Chlorophenyl group and diaminopyrimidine moiety.
Acetamide Side Chain Modifications
a. Tyrosine Kinase Inhibitor Analogues
- Compound C: N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide () Key Differences:
- Core: Thieno[3,2-b]pyridine instead of thieno[3,2-d]pyrimidine.
- Substituents: Fluorophenyl and methoxyethylamino groups. Impact: The fluorophenyl group may enhance target selectivity, while the methoxyethylamino side chain improves solubility .
b. Trifluoroacetyl-Indole Derivatives
- Compound D : (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] acetamide ()
- Key Differences :
- Core: Indole instead of thienopyrimidine.
- Substituents: Fluorostyryl and trifluoroacetyl groups.
Physicochemical and Pharmacokinetic Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
